molecular formula C10H8FNO2 B2367179 6-fluoro-3-methyl-1H-indole-2-carboxylic acid CAS No. 1275614-81-7

6-fluoro-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2367179
CAS No.: 1275614-81-7
M. Wt: 193.177
InChI Key: JGKANEPHGWFOOH-UHFFFAOYSA-N
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Description

6-fluoro-3-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-methylindole with a fluorinating agent, followed by carboxylation . The reaction conditions often include the use of solvents like chloroform and catalysts such as thionyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

6-fluoro-3-methyl-1H-indole-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoroindole-2-carboxylic acid
  • 3-methylindole-2-carboxylic acid
  • 6-fluoro-1H-indole-2-carboxylic acid

Uniqueness

6-fluoro-3-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group on the indole ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

6-fluoro-3-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-5-7-3-2-6(11)4-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKANEPHGWFOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1275614-81-7
Record name 6-fluoro-3-methyl-1H-indole-2-carboxylic acid
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